molecular formula C9H6FN3O3 B12125578 1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B12125578
M. Wt: 223.16 g/mol
InChI Key: ZJMRVIMWJOAFNW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 4-fluorobenzoyl hydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, resulting in the introduction of new substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

1-(4-Fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a chlorine substituent instead of fluorine.

    1-(4-Methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H6FN3O3

Molecular Weight

223.16 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H6FN3O3/c10-5-1-3-6(4-2-5)13-9(16)11-7(12-13)8(14)15/h1-4H,(H,14,15)(H,11,12,16)

InChI Key

ZJMRVIMWJOAFNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NC(=N2)C(=O)O)F

Origin of Product

United States

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